REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|
|
Name
|
chloroprene methyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl.C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
proceeded at 15° C. until a conversion of approximately 78%
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|
|
Name
|
chloroprene methyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl.C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
proceeded at 15° C. until a conversion of approximately 78%
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|
|
Name
|
chloroprene methyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl.C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
proceeded at 15° C. until a conversion of approximately 78%
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].C(OC)(=O)C(C)=C.[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15]>>[CH2:1]=[CH:2][C:3]([Cl:5])=[CH2:4].[C:13]([O:18][CH2:19][CH3:20])(=[O:17])[C:14]([CH3:16])=[CH2:15] |f:0.1|
|
Name
|
chloroprene methyl methacrylate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=CC(=C)Cl.C(C(=C)C)(=O)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
48 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Type
|
CUSTOM
|
Details
|
proceeded at 15° C. until a conversion of approximately 78%
|
Type
|
CUSTOM
|
Details
|
Polymerization
|
Name
|
|
Type
|
product
|
Smiles
|
C=CC(=C)Cl
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(=C)C)(=O)OCC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |